molecular formula C8H8F3N B13968397 2-methyl-N-(trifluoromethyl)aniline

2-methyl-N-(trifluoromethyl)aniline

Cat. No.: B13968397
M. Wt: 175.15 g/mol
InChI Key: AJMYOJIRIANARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-(trifluoromethyl)aniline is an aromatic amine derivative featuring a methyl group at the ortho position and a trifluoromethyl group attached to the nitrogen atom. This compound is structurally related to flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment. Specifically, 2-methyl-N-(trifluoromethyl)aniline derivatives are implicated in the metabolic pathways of flutamide, where bioactivation or detoxification processes modify its pharmacological profile . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methyl group influences steric interactions and electronic effects, making this compound a critical scaffold in medicinal chemistry .

Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

2-methyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C8H8F3N/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5,12H,1H3

InChI Key

AJMYOJIRIANARO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(F)(F)F

Origin of Product

United States

Preparation Methods

Comparative Summary Table of Preparation Methods

Method Starting Material Key Steps Conditions Yield Purity Advantages Disadvantages
Multi-step from 2-chloro-3-trifluoromethylaniline (Patent CN108911989B) 2-chloro-3-trifluoromethylaniline Methylthio introduction, sulfonyl chloride reaction, catalytic hydrogenation Mild temp, Pd/C catalyst, H₂ pressure 4-6 kg/cm² 70-80% overall >97% HPLC, >99% GC Industrially scalable, environmentally friendly Multi-step, long reaction times
Nitration, methylation, reduction (Patent CN117843497A) Benzotrifluoride Aromatic nitration, methylation with LDA/butyllithium, reduction Acid nitration, low temp methylation, Zn/AcOH reduction Not specified High (implied) Uses inexpensive starting material Toxic reagents, complex conditions
Reductive dechlorination (Patent EP0039810A1) 2-amino-5-chloro-trifluoromethylbenzene Catalytic hydrogenation High pressure H₂, Pd/C or Raney Ni ~78% High purity Straightforward hydrogenation Requires high pressure, specialized equipment
Hydrochloride salt reflux (ChemicalBook) 2,2,2'-trimethyl-3'-trifluoromethyl-propionanilide Acid reflux, basification, extraction Reflux 24 h in ethanol/HCl 98.5% High Simple equipment Long reflux time, starting material availability
One-pot trifluoromethylation (RSC report) Aniline derivatives Trifluoromethylation using CF₃SO₂Na, PPh₃, AgF 50 °C, 5 h 75-82% High Mild, one-pot Less specific for 2-methyl substitution

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various catalysts for facilitating reactions .

Major Products Formed

Major products formed from these reactions include nitrotrifluoromethylbenzenes, aminotrifluoromethylbenzenes, and other substituted derivatives .

Mechanism of Action

The mechanism of action of 2-methyl-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as the NMDA receptor. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more effectively and interact with specific receptors and enzymes . This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers of Trifluoromethyl-Substituted Anilines

The position of the trifluoromethyl group significantly impacts biological activity and physicochemical properties:

  • 2-(Trifluoromethyl)aniline derivatives (ortho-substituted):
    • Exhibit higher biological activity (e.g., anticancer, antimicrobial) and lower cytotoxicity compared to meta- or para-substituted isomers. The ortho effect reduces basicity (pKa) due to steric hindrance, which may limit undesired protonation in physiological environments .
    • Example: In calixarene derivatives, 2-(trifluoromethyl)aniline-functionalized compounds (30a, 31a) demonstrated superior activity without increased cytotoxicity .
  • 3-(Trifluoromethyl)aniline derivatives (meta-substituted):
    • Often less active due to weaker electronic effects and altered binding interactions. For example, meta-substituted analogues in calixarene synthesis showed minimal activity .
  • 4-(Trifluoromethyl)aniline derivatives (para-substituted):
    • Intermediate in activity but widely used in urea and sulfonylurea derivatives for their balanced electronic properties .

Key Data (Table 1):

Substituent Position Biological Activity (IC50, μM) Cytotoxicity (CC50, μM) Basicity (pKa)
2-(Trifluoromethyl) 0.15–0.45 >100 ~3.5
3-(Trifluoromethyl) >10 >100 ~4.2
4-(Trifluoromethyl) 1.2–2.8 >100 ~4.0

N-Substituted Derivatives

  • N-Methyl-2-(trifluoromethyl)aniline :
    • Methylation of the amine reduces hydrogen-bonding capacity but increases lipophilicity (logP = 2.8 vs. 2.3 for the parent compound). This enhances membrane permeability but may reduce target binding affinity .

Key Data (Table 2):

Compound logP Metabolic Half-life (h) Cytotoxicity (CC50, μM)
2-Methyl-N-(trifluoromethyl)aniline 2.3 1.5 >100
N-Methyl derivative 2.8 3.2 >100
Cyano analogue (CYA) 3.1 4.5 45–60

Functional Group Variations

  • Nitro-Substituted Analogues (e.g., 4-Nitro-3-(trifluoromethyl)aniline): Act as nitric oxide (NO) photo-donors under irradiation, releasing NO with minimal cytotoxicity from photoproducts. This contrasts with 2-methyl-N-(trifluoromethyl)aniline, which lacks photoactive groups .
  • Sulfonylurea Derivatives :
    • 2-(Trifluoromethyl)aniline-based sulfonylureas (e.g., compound 11) showed potent enzyme inhibition (IC50 = 0.08 μM) due to enhanced electron-withdrawing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.